8-Methoxy-3,4-dihydroquinazolin-2-amine

Serotonin receptor pharmacology 5-HT5A antagonist Neuropsychiatric drug discovery

8-Methoxy-3,4-dihydroquinazolin-2-amine (CAS 754975-53-6) is a 2-amino-3,4-dihydroquinazoline small molecule (C9H11N3O, MW 177.20) featuring an 8-methoxy substituent on the dihydroquinazoline core. The compound belongs to the 2-aminodihydroquinazoline class, a privileged scaffold in neuropsychiatric and oncological drug discovery, with documented ligand activity across serotonin receptor subtypes and emerging applications as a synthetic intermediate for kinase-targeted libraries.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B11912946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3,4-dihydroquinazolin-2-amine
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC(=NC2)N
InChIInChI=1S/C9H11N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-4H,5H2,1H3,(H3,10,11,12)
InChIKeySNJNRVQTYGFLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3,4-dihydroquinazolin-2-amine – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


8-Methoxy-3,4-dihydroquinazolin-2-amine (CAS 754975-53-6) is a 2-amino-3,4-dihydroquinazoline small molecule (C9H11N3O, MW 177.20) featuring an 8-methoxy substituent on the dihydroquinazoline core . The compound belongs to the 2-aminodihydroquinazoline class, a privileged scaffold in neuropsychiatric and oncological drug discovery, with documented ligand activity across serotonin receptor subtypes and emerging applications as a synthetic intermediate for kinase-targeted libraries [1]. It is commercially available at ≥97% purity from multiple vendors, with solubility in DMSO and organic solvents supporting routine in vitro pharmacology workflows .

Why 3,4-Dihydroquinazolin-2-amine Congeners Cannot Be Interchanged in Target-Based Screening Cascades


Within the 2-aminodihydroquinazoline class, minor structural modifications produce large-magnitude shifts in target affinity, selectivity, and ADME liability. The presence or absence of a substituent at the 4-position, the electronic nature of the 8-position group, and the halogenation pattern on the benzo ring are each sufficient to alter 5-HT5A Ki by over one order of magnitude [1][2]. Furthermore, CYP inhibition profiles are acutely sensitive to scaffold substitution, meaning that a procurement decision based on scaffold-class generalisation rather than a specific chemotype risks selecting a tool compound with uncharacterized off-target pharmacology or metabolic interference incompatible with the intended assay cascade [3]. The evidence below establishes where 8-methoxy-3,4-dihydroquinazolin-2-amine occupies a defined, non-interchangeable position in this structure–activity landscape.

8-Methoxy-3,4-dihydroquinazolin-2-amine – Quantitative Comparator Evidence for Differentiated Selection


5-HT5A Receptor Affinity: 15.4-Fold Differentiation from the 4-Methyl Congener Defines Scaffold Selection Strategy

8-Methoxy-3,4-dihydroquinazolin-2-amine binds the human 5-HT5A receptor with a Ki of 97 nM, as measured by displacement of [3H]LSD in HEK293-EBNA cells [1]. By contrast, the 4-methyl-substituted analog (8-methoxy-4-methyl-3,4-dihydroquinazolin-2-amine; CHEMBL408152) exhibits a Ki of 6.30 nM under the identical assay format—a 15.4-fold difference in affinity [2]. The 4-unsubstituted compound therefore provides a lower-affinity probe for 5-HT5A target engagement studies where partial occupancy or weaker receptor interaction is desirable for SAR deconvolution. The 5-chloro-4-methyl analog (Ki = 15.9 nM) and 5-chloro-4-ethyl analog (Ki = 97.4 nM) further demonstrate that both the 4-position and the benzo-ring halogenation pattern independently tune affinity across a >15-fold dynamic range [3].

Serotonin receptor pharmacology 5-HT5A antagonist Neuropsychiatric drug discovery Structure–activity relationship

8-Methoxy Substitution Enables a Distinct Cytotoxicity SAR Branch Relative to 4,7-Disubstituted Derivatives

While the parent 8-methoxy-3,4-dihydroquinazolin-2-amine itself lacks extensive published cytotoxicity data, the 8-methoxyquinazoline scaffold has been validated as a productive starting point for anticancer agent development. Specifically, 4,7-disubstituted 8-methoxyquinazoline derivatives exhibit IC50 values ranging from 5.64 ± 0.68 μM to 23.18 ± 0.45 μM against HCT116 and HepG2 cells, with the most potent compound (18B) achieving an IC50 of 8.50 ± 1.44 μM against primary gallbladder cancer cells—potency comparable to imatinib mesylate [1]. This establishes the 8-methoxy pharmacophore as a critical determinant of cytotoxicity, absent in non-methoxylated dihydroquinazoline analogs. For procurement decisions, 8-methoxy-3,4-dihydroquinazolin-2-amine represents the minimal 8-methoxy-substituted scaffold from which further derivatization at the 4- and 7-positions can be systematically explored, whereas the 4-methyl congener commits the user to a substitution pattern that precludes this SAR vector.

Anticancer agents β-catenin/TCF4 pathway Quinazoline cytotoxicity Colorectal cancer

Physicochemical Property Profile Differentiates 8-Methoxy-3,4-dihydroquinazolin-2-amine from the Unsubstituted Core for CNS Applications

8-Methoxy-3,4-dihydroquinazolin-2-amine possesses a calculated LogP of approximately 0.94 (TPSA = 59.64 Ų; H-bond donors = 2; H-bond acceptors = 4; rotatable bonds = 1) . This physicochemical profile places it within favorable CNS drug-like space (MW < 200; LogP < 1; TPSA < 60 Ų). In comparison, the unsubstituted 1,4-dihydroquinazolin-2-amine (MW 147.18; C8H9N3) lacks the methoxy group that contributes to both increased lipophilicity and an additional hydrogen-bond acceptor, both of which are critical determinants of blood–brain barrier permeability and receptor binding conformation . The cyclic guanidine series optimization literature explicitly demonstrates that fine-tuning of molecular properties within 2-aminodihydroquinazolines directly modulates brain-to-plasma ratio, with methoxy-substituted analogs achieving superior CNS penetration relative to unsubstituted or halogen-only variants [1]. This makes the 8-methoxy compound the preferred procurement choice for neuroscience target engagement studies where the unsubstituted core would be predicted to exhibit inferior brain exposure.

CNS drug discovery Physicochemical properties Brain penetration LogP

Enabling Role in ENPP1 Inhibitor Discovery: The 8-Methoxyquinazoline Scaffold Validated in Immuno-Oncology

The 8-methoxyquinazoline core—of which 8-methoxy-3,4-dihydroquinazolin-2-amine is the most synthetically accessible entry point—has been independently validated as a privileged scaffold for ENPP1 inhibitor development, a target of rising importance in cancer immunotherapy. A recent structural optimization campaign (J Med Chem 2025) produced compound 30, an 8-methoxyquinazoline derivative with an ENPP1 IC50 of 8.05 nM and MDA-MB-231 cell IC50 of 1.53 nM, devoid of hERG and 97-kinase panel off-target activity [1]. This compound activated the STING pathway by inhibiting cGAMP degradation and demonstrated in vivo efficacy in a murine CT-26 tumor model with enhanced anti-PD-L1 synergy. In contrast, the corresponding 8-methoxy-3-cyano-quinoline isosteres, while also active, represent a distinct chemotype with divergent synthetic accessibility [1]. The dihydroquinazoline scaffold offers a more tractable synthetic handle at the 2-amino position for further diversification compared to the fully aromatic quinazoline, making 8-methoxy-3,4-dihydroquinazolin-2-amine the rational starting material for ENPP1-focused library synthesis.

Cancer immunotherapy ENPP1 inhibitor STING pathway 8-Methoxyquinazoline scaffold

High-Confidence Application Scenarios for 8-Methoxy-3,4-dihydroquinazolin-2-amine Based on Comparator Evidence


5-HT5A Receptor Tool Compound for Moderate-Affinity Target Engagement Studies

At a Ki of 97 nM, 8-methoxy-3,4-dihydroquinazolin-2-amine is ideally suited for 5-HT5A receptor binding assays where the higher-affinity 4-methyl analog (Ki = 6.30 nM) would saturate receptor occupancy at concentrations relevant to selectivity profiling [1][2]. Use this compound as a reference ligand in competitive binding experiments to map the affinity landscape of novel 5-HT5A chemotypes requiring resolution in the 10–1000 nM range.

Minimal Pharmacophore Starting Material for β-Catenin/TCF4 Anticancer Library Synthesis

The 8-methoxy substituent is an essential pharmacophoric element for cytotoxicity against HCT116 and HepG2 cancer cells, as demonstrated by the 4,7-disubstituted 8-methoxyquinazoline series (IC50 range: 5.64–23.18 μM) [3]. Procure 8-methoxy-3,4-dihydroquinazolin-2-amine as the minimal scaffold for systematic derivatization at the 2-amino, 4-, and 7-positions, enabling full SAR exploration without committing to a pre-installed substitution pattern.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With a LogP of ~0.94, TPSA of 59.64 Ų, and MW of 177.20, this compound resides within optimal CNS drug-like space . The 2-aminodihydroquinazoline class has demonstrated brain penetration in 5-HT5A/5-HT7 dual ligand programs [4]. Use this compound as a starting scaffold for CNS-targeted probe development where the unsubstituted 1,4-dihydroquinazolin-2-amine core would be predicted to exhibit inferior brain exposure due to lower lipophilicity and reduced hydrogen-bond acceptor count.

ENPP1 Inhibitor Drug Discovery: Building from a Validated 8-Methoxyquinazoline Scaffold

The 8-methoxyquinazoline core has delivered single-digit nanomolar ENPP1 inhibitors (Compound 30: IC50 = 8.05 nM) with clean kinase selectivity and in vivo immuno-oncology efficacy [5]. 8-Methoxy-3,4-dihydroquinazolin-2-amine provides the synthetically most accessible entry point into this chemotype, with the 2-amino group serving as a versatile handle for spirobicycle or bridged-linker installation as described in the J Med Chem 2025 optimization campaign.

Quote Request

Request a Quote for 8-Methoxy-3,4-dihydroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.